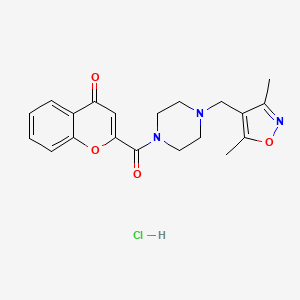
2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that oxazole derivatives, which this compound is a part of, have been associated with a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known for their diverse biological activities, which often depend on their substitution patterns . The presence of the piperazine and chromenone groups in this compound could potentially influence its interaction with biological targets.
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Given the broad biological activities associated with oxazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
生物活性
The compound 2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a derivative of 4H-chromen-4-one, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Chromone Backbone : The core structure is a chromone, known for various biological activities including anti-inflammatory and antioxidant properties.
- Piperazine Moiety : The piperazine ring is often associated with neuroactive compounds and has been implicated in various pharmacological effects.
- Isomeric Substituent : The 3,5-dimethylisoxazole group may contribute to the compound's activity by influencing its interaction with biological targets.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In vitro studies showed that the compound demonstrated a notable IC50 value, indicating effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Antibacterial Activity
The antibacterial potential of related chromone derivatives has been documented extensively. Compounds similar to this compound were tested against various bacterial strains. Results indicated moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of chromone derivatives have also been explored. In vitro assays demonstrated that the compound could inhibit key inflammatory mediators, including cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . This suggests potential applications in treating inflammatory diseases.
Neuroprotective Effects
Given the piperazine component's association with neuroactive compounds, studies have investigated the neuroprotective effects of similar compounds. These studies indicate that the compound may modulate neurotransmitter systems and exhibit protective effects against neurodegeneration in models of Parkinson's and Alzheimer's diseases .
Case Study 1: In Vitro Antioxidant Assessment
A study conducted by researchers evaluated the antioxidant capacity of various chromone derivatives, including our compound. Using DPPH and ABTS assays, they found that the compound inhibited oxidative stress markers significantly in cultured neuronal cells. The results suggested a protective effect against oxidative damage associated with neurodegenerative disorders.
Case Study 2: Antibacterial Evaluation
In another study, a series of chromone derivatives were synthesized and screened for antibacterial activity. The results indicated that several derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis highlighted the importance of substituents on the chromone ring for enhancing antibacterial efficacy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4.ClH/c1-13-16(14(2)27-21-13)12-22-7-9-23(10-8-22)20(25)19-11-17(24)15-5-3-4-6-18(15)26-19;/h3-6,11H,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLNCINCGBJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














